molecular formula C7H8BrIN2 B13144676 4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13144676
M. Wt: 326.96 g/mol
InChI Key: ZVBPAKCDGUTKPV-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that contains both bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-2-methyl-1H-pyrrole with brominating agents can yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyrazoles, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used as a probe to study various biological pathways and molecular interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • 4-Chloro-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Uniqueness

4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the same molecule provides a versatile platform for further chemical modifications and the development of new compounds with enhanced properties.

Properties

Molecular Formula

C7H8BrIN2

Molecular Weight

326.96 g/mol

IUPAC Name

4-bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C7H8BrIN2/c1-4-6(9)7-5(8)2-3-11(7)10-4/h5H,2-3H2,1H3

InChI Key

ZVBPAKCDGUTKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(C2=C1I)Br

Origin of Product

United States

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